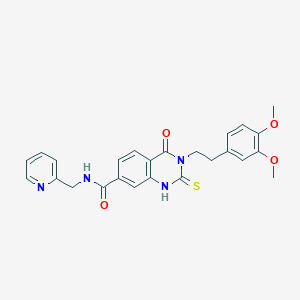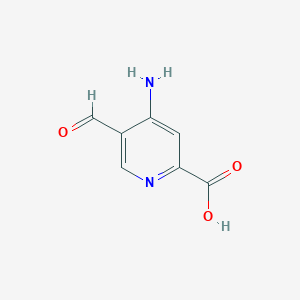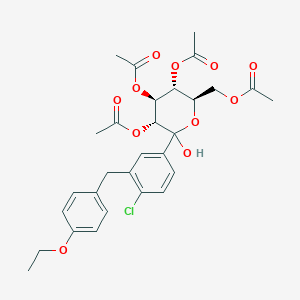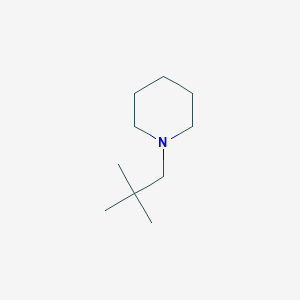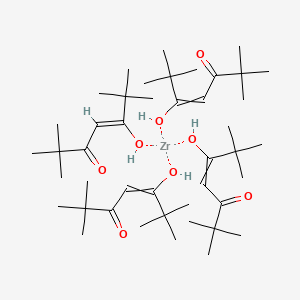
Zirconium 2,2,6,6-tetramethyl-3,5-heptanedionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium 2,2,6,6-tetramethyl-3,5-heptanedionate is a coordination compound with the chemical formula Zr(OCC(CH₃)₃CHCOC(CH₃)₃)₄. It is commonly used as a precursor in the synthesis of zirconium-based materials, particularly in the field of chemical vapor deposition (CVD) for thin film applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zirconium 2,2,6,6-tetramethyl-3,5-heptanedionate typically involves the reaction of zirconium tetrachloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base such as sodium or potassium tert-butoxide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is typically purified by recrystallization or sublimation .
Chemical Reactions Analysis
Types of Reactions
Zirconium 2,2,6,6-tetramethyl-3,5-heptanedionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxide.
Substitution: Ligand exchange reactions can occur with other β-diketones or similar ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation reactions, and other β-diketones or ligands for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include zirconium oxide and various substituted zirconium complexes, depending on the specific reagents and conditions used .
Scientific Research Applications
Zirconium 2,2,6,6-tetramethyl-3,5-heptanedionate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of zirconium 2,2,6,6-tetramethyl-3,5-heptanedionate involves the coordination of the zirconium ion with the β-diketone ligands. This coordination stabilizes the zirconium ion and facilitates its incorporation into various materials. The molecular targets and pathways involved depend on the specific application, such as the formation of thin films or the synthesis of zirconium-based biomaterials .
Comparison with Similar Compounds
Similar Compounds
Zirconium (IV) tert-butoxide: Another zirconium precursor used in CVD processes.
Zirconium (IV) ethoxide: Used in the synthesis of zirconium-based materials.
Copper bis (2,2,6,6-tetramethyl-3,5-heptanedionate): A similar β-diketone complex used in various applications.
Uniqueness
Zirconium 2,2,6,6-tetramethyl-3,5-heptanedionate is unique due to its high stability and volatility, making it particularly suitable for CVD processes. Its ability to form high-quality thin films at lower temperatures compared to other zirconium precursors is a significant advantage .
Properties
Molecular Formula |
C44H80O8Zr |
|---|---|
Molecular Weight |
828.3 g/mol |
IUPAC Name |
5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;zirconium |
InChI |
InChI=1S/4C11H20O2.Zr/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7,12H,1-6H3;/b8-7-;;;; |
InChI Key |
ANBXKEDJQLYCLX-LIIRSGIESA-N |
Isomeric SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)/C(=C/C(=O)C(C)(C)C)/O.[Zr] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-({[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14117624.png)


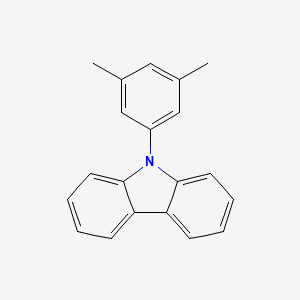
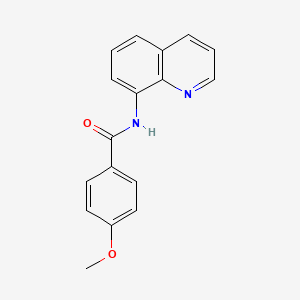

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B14117673.png)
![3-([1,1'-Biphenyl]-4-yl)-6-((4-methylbenzyl)thio)pyridazine](/img/structure/B14117674.png)
![1-[2,4-Dihydroxy-3-[5-hydroxy-1-(4-hydroxyphenyl)-7-phenylhept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B14117677.png)
